molecular formula C7H12ClN3 B2486010 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-amine CAS No. 1307237-28-0

5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-amine

Cat. No.: B2486010
CAS No.: 1307237-28-0
M. Wt: 173.64
InChI Key: PEHVDWRLRLNJOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-amine is a heterocyclic compound that features an imidazo-pyridine core structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-amine typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 2-aminopyridine with ethyl chloroacetate, followed by cyclization and reduction steps . The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like sulfuric acid or hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted imidazo-pyridine derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit bacterial enzymes, thereby exhibiting antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-amine is unique due to its specific imidazo-pyridine core, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research applications .

Properties

IUPAC Name

5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c8-6-2-1-4-10-5-3-9-7(6)10/h3,5-6H,1-2,4,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOMQPDVXZMLJID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=NC=CN2C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.